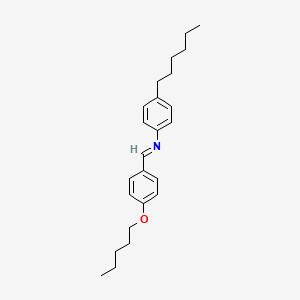
p-Pentyloxybenzylidene p-hexylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Pentyloxybenzylidene p-hexylaniline typically involves the condensation reaction between p-pentyloxybenzaldehyde and p-hexylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
p-Pentyloxybenzylidene p-hexylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Pentyloxybenzylidene p-hexylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of p-Pentyloxybenzylidene p-hexylaniline is primarily related to its liquid crystal properties. The compound exhibits unique phase transitions, which are influenced by temperature and external fields. These phase transitions are crucial for its applications in LCDs and other optoelectronic devices. The molecular targets and pathways involved include interactions with light and electric fields, leading to changes in the alignment and orientation of the liquid crystal molecules .
Comparison with Similar Compounds
Similar Compounds
p-Methoxybenzylidene p-butylaniline: Similar liquid crystal compound with different alkyl chain lengths.
p-Ethoxybenzylidene p-pentylaniline: Another liquid crystal compound with varying alkyl chain lengths.
p-Butoxybenzylidene p-heptylaniline: Liquid crystal compound with different alkyl chain lengths.
Uniqueness
p-Pentyloxybenzylidene p-hexylaniline stands out due to its specific alkyl chain lengths, which influence its phase transition temperatures and optical properties. This makes it particularly suitable for certain applications in optoelectronics and advanced materials .
Properties
CAS No. |
39777-13-4 |
|---|---|
Molecular Formula |
C24H33NO |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(4-hexylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C24H33NO/c1-3-5-7-8-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-9-6-4-2/h11-18,20H,3-10,19H2,1-2H3 |
InChI Key |
MUIKZHRKOXGDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















